molecular formula C15H12N2O2S B2770726 N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 35412-20-5

N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2770726
CAS No.: 35412-20-5
M. Wt: 284.33
InChI Key: ZDBCPDBLXXFMOZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium chloride (NH4Cl) and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of 2-aminobenzothiazole with 1-cyanoacetyl-3,5-dimethylpyrazole can yield N-(2-benzothiazolyl)cyanoacetamides .

Biological Activity

N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure of this compound includes key functional groups that contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H10_{10}N2_2O2_2S
  • Structural Features :
    • Benzamide core
    • Methoxy group at the para position
    • Benzothiazole moiety

This structural composition is crucial for its biological activity, as it allows for interactions with various biological targets.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Interaction with Enzymes : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and antimicrobial activity. Its binding affinity to these enzymes may disrupt normal cellular processes, leading to cytotoxic effects against cancer cells and pathogenic organisms.
  • DNA Binding : Studies suggest that the compound may interact with DNA, potentially leading to alterations in gene expression or induction of apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary investigations have highlighted its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through disruption of cellular integrity or function .

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against several cancer cell lines. For instance:

Cell Line IC50 (µM)
MCF-75.0
HCT1167.5
HEK29312.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent against breast and colon cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Microorganism Minimum Inhibitory Concentration (MIC, µM)
Staphylococcus aureus8
Escherichia coli16
Enterococcus faecalis8

These results suggest that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of benzothiazole compounds, including this compound. Notably:

  • Synthesis Techniques : The synthesis typically involves multi-step reactions with careful control over conditions such as temperature and solvent choice to optimize yield and purity.
  • Biological Evaluations : Various derivatives have been tested for their antiproliferative and antimicrobial activities, with modifications in substituents leading to changes in potency. For example, derivatives with additional hydroxyl groups showed enhanced activity against specific cancer cell lines .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBCPDBLXXFMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 2-amino-4-methoxy-benzothiazole and benzoyl chloride in pyridine the title compound was obtained as a white solid (72% yield), MS: m/e=284.1 (M+).
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